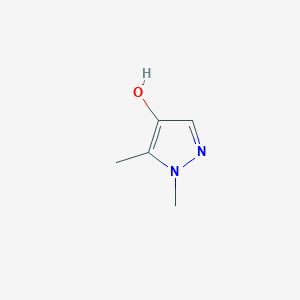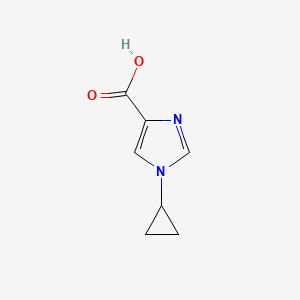
(4-Ethoxy-3-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxy-3-methylphenyl)methanol is an organic compound with the molecular formula C10H14O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethoxy group at the 4-position and a methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Ethoxy-3-methylphenyl)methanol can be synthesized through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 4-ethoxy-3-methylphenol is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield 4-ethoxy-3-methylbenzyl alcohol.
Industrial Production Methods: Industrial production of 4-ethoxy-3-methylbenzyl alcohol typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: (4-Ethoxy-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethoxy-3-methylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-ethoxy-3-methylbenzylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: 4-Ethoxy-3-methylbenzaldehyde
Reduction: 4-Ethoxy-3-methylbenzylamine
Substitution: Depending on the nucleophile, products like 4-ethoxy-3-methylbenzyl chloride, 4-ethoxy-3-methylbenzylamine, etc.
Aplicaciones Científicas De Investigación
(4-Ethoxy-3-methylphenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-3-methylbenzyl alcohol depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
4-Ethoxybenzyl alcohol: Similar structure but lacks the methyl group at the 3-position.
3-Methylbenzyl alcohol: Similar structure but lacks the ethoxy group at the 4-position.
4-Methoxy-3-methylbenzyl alcohol: Similar structure but has a methoxy group instead of an ethoxy group at the 4-position.
Uniqueness: (4-Ethoxy-3-methylphenyl)methanol is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This combination of substituents can lead to distinct biological activities and applications compared to its analogs.
Propiedades
IUPAC Name |
(4-ethoxy-3-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-5-4-9(7-11)6-8(10)2/h4-6,11H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJMSVZBQDKQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B7904703.png)
![5H,6H,7H-Pyrrolo[2,3-B]pyrazine](/img/structure/B7904708.png)


![(7-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)methanol](/img/structure/B7904726.png)








